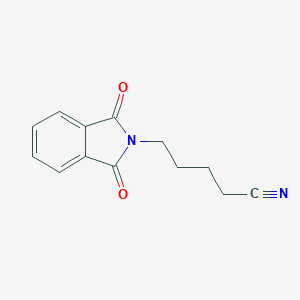

5-(1,3-二氧代异吲哚-2-基)戊腈

描述

Synthesis Analysis

The synthesis of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile involves complex chemical reactions that have been explored to optimize yield and purity. Recent advancements in synthetic methodologies include microwave-assisted 1,3-dipolar cycloaddition reactions, offering an eco-friendly approach to constructing five-membered heterocycles with improved efficiency and selectivity (Piñeiro & Melo, 2009). These methods highlight the importance of innovative techniques in enhancing the synthesis process of complex molecules.

Molecular Structure Analysis

The molecular structure of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile is characterized by its unique 1,3-dioxoisoindolyl core, which significantly influences its chemical behavior and properties. Studies on related molecules, such as methylene-linked liquid crystal dimers, provide insights into the significance of molecular architecture in determining phase behavior and material properties (Henderson & Imrie, 2011).

Chemical Reactions and Properties

The chemical reactivity of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile involves its participation in a variety of chemical reactions, underpinning its versatile applications. Notably, the molecule can engage in 1,3-dipolar cycloaddition reactions, which are pivotal in synthesizing heterocyclic compounds. The microwave-assisted approach to these reactions signifies a move towards greener and more efficient synthetic routes (Piñeiro & Melo, 2009).

Physical Properties Analysis

The physical properties of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile, including its melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific studies on this compound are scarce, research on similar compounds offers valuable insights. For instance, the study of methylene-linked liquid crystal dimers reveals the impact of molecular structure on melting points and mesophase stability, which can be related to the physical behavior of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (Henderson & Imrie, 2011).

科学研究应用

合成和反应性:

- Li 等人(2015 年)描述了一种使用乙腈对未活化的烯烃进行无金属氧化 1,2-芳基化,从而合成 5-氧代戊腈。该方法代表了通过无金属氧化烯烃 1,2-芳基化制备非环状分子的新方法 (Li 等人,2015 年)。

理论研究和建模:

- Bozkaya 和 Özkan(2012 年)使用密度泛函理论 (DFT) 和其他高级从头算方法对各种化合物的热重排进行了全面的理论研究,包括 1-己烯-5-炔和 1,2,5-己三烯。本研究提供了对相关化学体系热解的见解 (Bozkaya 和 Özkan,2012 年)。

医学和生物学应用:

- Asadollahi 等人(2019 年)合成了一系列 N-芳基-2-(1,3-二氧代异吲哚-2-基)-3-苯基丙酰胺衍生物并评估了它们的抗癫痫活性。该研究强调了与 5-(1,3-二氧代异吲哚-2-基)戊腈在结构上相关的化合物的潜在医学应用 (Asadollahi 等人,2019 年)。

分子设计和对接:

- Asadollahi 等人(2019 年)探索了带有氨基酸共轭苯胺的新型邻苯二甲酰亚胺衍生物的合成和分子对接,提供了这些化合物与生物靶标相互作用的见解 (Asadollahi 等人,2019 年)。

材料科学和纳米技术:

- Nguyen 等人(2011 年)讨论了单分子磁体的超分子聚集体的创建,展示了 5-(1,3-二氧代异吲哚-2-基)戊腈等化合物在材料科学和纳米技术应用中的潜力 (Nguyen 等人,2011 年)。

属性

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCZUDLRWMQRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280969 | |

| Record name | STK366373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile | |

CAS RN |

15102-28-0 | |

| Record name | NSC19467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK366373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。